Myrcludex B

Hepatology Virology Clinical Pharmacology

Myrcludex B (Bulevirtide) is a first-in-class, 47-amino acid synthetic lipopeptide entry inhibitor with ~80 pM IC₅₀ for NTCP and >100-fold selectivity over bile salt transport. As the only EMA-approved therapy specifically for chronic HDV, it is the definitive tool for HDV/HBV entry research. MYR301 Phase III evidence demonstrates 90% sustained off-treatment viral suppression at ≥96 weeks; combination protocols with PegIFNα achieve 46% undetectable HDV RNA at FU48. Procure for finite-duration monotherapy trials, combination protocols, or NTCP-targeted drug discovery.

Molecular Formula
Molecular Weight
Cat. No. B1574749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrcludex B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage−20°C

Myrcludex B (Bulevirtide) Procurement Guide: First-in-Class HDV Entry Inhibitor Specifications


Myrcludex B (Bulevirtide, Hepcludex) is a 47-amino acid synthetic lipopeptide derived from the preS1 domain of the HBV large envelope protein [1]. It functions as a first-in-class entry inhibitor for hepatitis B virus (HBV) and hepatitis D virus (HDV) by binding with high affinity to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on hepatocytes, thereby blocking viral entry [2]. The compound received conditional marketing authorization from the European Medicines Agency (EMA) in 2020, followed by full marketing authorization in 2023 for the treatment of adults with chronic HDV and compensated liver disease, making it the only approved therapy specifically for HDV in the European Union [3].

Myrcludex B Procurement: Why Class-Based Substitution Is Not Scientifically Justified


Myrcludex B cannot be substituted with other HBV/HDV therapeutics due to its unique mechanism of action as an entry inhibitor targeting NTCP, which fundamentally differs from nucleoside/nucleotide analogs (e.g., tenofovir, entecavir) that act post-entry via polymerase inhibition, from farnesyltransferase inhibitors (e.g., lonafarnib) that target viral assembly, and from nucleic acid polymers (e.g., REP2139) that inhibit HBsAg secretion [1]. Unlike broad-spectrum antivirals, Myrcludex B's peptide structure (47 amino acids with N-terminal myristoylation) confers specific NTCP antagonism that cannot be replicated by small molecule inhibitors [2]. Furthermore, Myrcludex B is currently the only EMA-approved therapeutic specifically indicated for chronic HDV infection, whereas other in-class candidates remain investigational [3].

Myrcludex B Quantitative Differentiation Evidence: Comparative Efficacy Data for Scientific Selection


Myrcludex B Phase III MYR301: 96-Week Virologic Response vs. Delayed Treatment

In the Phase III MYR301 trial (NCT03852719), Myrcludex B monotherapy demonstrated superiority over delayed treatment at week 48, the primary efficacy endpoint [1]. At week 96, combined response rates (undetectable HDV RNA or ≥2 log10 IU/mL decline plus ALT normalization) improved relative to week 48, with similar efficacy observed between the 2 mg and 10 mg doses [1]. Notably, 43% of patients who showed no initial virologic response at week 24 achieved virologic response by week 96 with continued Myrcludex B therapy, and 82% of partial responders at week 24 converted to full response by week 96 [2].

Hepatology Virology Clinical Pharmacology HDV Therapeutics

Myrcludex B 10 mg + PegIFNα Combination vs. Monotherapy: Post-Treatment Virologic Response

An integrated analysis of MYR204 (Phase II) and MYR301 (Phase III) trials evaluated post-treatment virologic response following Myrcludex B 10 mg/day monotherapy versus combination with pegylated interferon alpha (PegIFNα) [1]. At 48 weeks after end of treatment (FU48), undetectable HDV RNA was achieved in 46% (23/50) of patients receiving combination therapy (BLV 10 mg + PegIFNα for 48 weeks followed by BLV 10 mg monotherapy for 48 weeks), compared to 14% (14/100) with 2 years of BLV 10 mg monotherapy and 24% (12/50) with 3 years of BLV 10 mg monotherapy [1]. At end of treatment, 70% (35/50) in the combination arm achieved undetectable HDV RNA versus 37% (37/100) with 2-year monotherapy and 50% (25/50) with 3-year monotherapy [1].

Combination Therapy HDV RNA Suppression Peginterferon Post-Treatment Durability

Myrcludex B Phase II MYR202: Combination with PegIFNα-2a vs. PegIFNα-2a Alone

A multicenter, open-label, randomized Phase II study (NCT02637999) directly compared Myrcludex B in combination with peginterferon alfa-2a versus peginterferon alfa-2a alone in patients with chronic hepatitis B with delta-agent [1]. Interim results indicated that more than 50% of patients receiving the Myrcludex B + peginterferon-alfa combination achieved undetectable HDV RNA after 48 weeks of treatment, with sustained off-treatment response in the majority of responders [2]. This head-to-head design directly quantifies the additive benefit of Myrcludex B when combined with the historical standard-of-care.

Phase II Clinical Trial Peginterferon Alfa-2a Combination Regimen HDV RNA Suppression

Myrcludex B NTCP Inhibition Potency: IC50 of ~80 pM with Functional Selectivity Over Bile Salt Transport

Myrcludex B inhibits the NTCP receptor with an IC50 of approximately 80 pM (picomolar) . This potency is orders of magnitude below the concentrations required to block physiological bile salt transport via NTCP, which occurs at nanomolar to micromolar concentrations [1]. In contrast, alternative NTCP inhibitors such as cyclosporine A inhibit bile acid transport at concentrations comparable to their antiviral IC50, leading to more pronounced interference with hepatic bile acid homeostasis [2]. The 2024 cryo-EM structure of Myrcludex B bound to NTCP revealed a dual-domain binding mode where a plug lodges in the bile salt transport tunnel and a string covers the extracellular surface, explaining the compound's ability to selectively block viral entry while partially sparing bile salt transport [1].

NTCP Receptor IC50 Bile Salt Transport Target Selectivity Pharmacodynamics

Myrcludex B Post-Treatment Durability: 90% Sustained Undetectable HDV RNA at ~2 Years Off-Treatment

Final data from the Phase III MYR301 trial demonstrated that 90% of patients who achieved undetectable HDV RNA for ≥96 weeks at the end of treatment maintained undetectable HDV RNA for nearly 2 years after treatment cessation [1]. Overall, 36% of treated adults achieved undetectable HDV RNA at end of treatment with Myrcludex B 2 mg or 10 mg once-daily dosing [1]. At 48 weeks post-treatment (FU48), 25% (49/200) of patients in the integrated analysis maintained undetectable HDV RNA [2]. This durability profile contrasts with PegIFNα therapy, where late HDV RNA relapses have been documented during long-term follow-up [3].

Durability Sustained Virologic Response Off-Treatment Long-Term Follow-Up

Myrcludex B ALT Normalization: 59-60% at 144 Weeks vs. PegIFNα Historical Baseline

At 144 weeks of Myrcludex B monotherapy in the MYR301 trial, ALT normalization rates reached 59% in the 2 mg group, 60% in the 10 mg group, and 58% in the delayed treatment group that switched to 10 mg [1]. Combined response rates (undetectable HDV RNA or ≥2 log10 decline plus ALT normalization) at week 144 were 57% for BLV 2 mg, 54% for BLV 10 mg, and 52% for the delayed treatment/10 mg group [1]. Notably, biochemical improvement with Myrcludex B often occurred independently of virologic response [2], a phenomenon not consistently observed with direct-acting antivirals that lack host-directed effects. Historical PegIFNα monotherapy achieves ALT normalization in a smaller proportion of patients due to both limited virologic efficacy and the hepatotoxic potential of interferon itself [3].

ALT Normalization Biochemical Response Liver Inflammation Hepatoprotection

Myrcludex B Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Clinical Development of Finite-Duration HDV Monotherapy Regimens

Based on MYR301 Phase III evidence demonstrating 90% sustained off-treatment undetectable HDV RNA in patients achieving ≥96 weeks of on-treatment suppression [1], Myrcludex B is optimally procured for clinical trials or treatment protocols investigating finite-duration (2-3 year) monotherapy. The 36% overall EOT undetectable HDV RNA rate and 59-60% ALT normalization at 144 weeks [2] support its use as a standalone entry inhibitor in compensated HDV patients.

Combination Therapy with Pegylated Interferon Alpha for Enhanced Durable Response

Pooled MYR204/MYR301 data show that Myrcludex B 10 mg/day combined with PegIFNα achieves 46% post-treatment undetectable HDV RNA at FU48, compared to 14-24% with monotherapy [1]. Phase II head-to-head data confirm >50% undetectable HDV RNA at week 48 with the combination versus historical 25-40% with PegIFNα alone [2]. This scenario applies to procurement for combination protocols seeking maximal off-treatment durability.

NTCP Receptor Pharmacology and Viral Entry Mechanism Studies

With an IC50 of ~80 pM for NTCP inhibition and >100-fold selectivity over bile salt transport blockade [1], Myrcludex B serves as the gold-standard tool compound for investigating NTCP-mediated HBV/HDV entry. The 2024 cryo-EM structure elucidating its dual-domain binding mode to NTCP [2] enables structure-guided drug discovery efforts targeting viral entry. Procurement for basic and translational research focused on entry inhibition mechanisms is supported by this quantitative pharmacology profile.

Clinical Management of Patients with Suboptimal Early Virologic Response

MYR301 96-week analysis demonstrates that 43% of week-24 non-responders and 82% of week-24 partial responders achieve virologic response by week 96 with continued Myrcludex B therapy [1]. This evidence supports procurement for extended-duration treatment protocols in patient populations that exhibit slower initial virologic decline, distinguishing Myrcludex B from therapies where early non-response predicts ultimate treatment failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myrcludex B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.